N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines elements of imidazo[1,2-a]pyridine and xanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the xanthene moiety. Key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the xanthene moiety: This is typically done through nucleophilic substitution or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-N’-phenylurea
- N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and xanthene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-13-14-31-17-23(30-26(31)15-18)19-7-6-8-20(16-19)29-28(32)27-21-9-2-4-11-24(21)33-25-12-5-3-10-22(25)27/h2-17,27H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKZDSFSQOTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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